N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a hybrid molecule combining a pyrazolone core with a pyridazinone-furan moiety. The pyrazolone segment (1,5-dimethyl-3-oxo-2-phenyl) is a well-studied pharmacophore, often associated with anti-inflammatory and analgesic properties . The propanamide bridge (2-methylpropanamide) connects these moieties, contributing to conformational flexibility and solubility.
Synthesis of such hybrids typically involves coupling activated pyrazolone intermediates with pyridazinone derivatives under basic conditions (e.g., cesium carbonate in DMF), followed by purification via column chromatography . Characterization employs spectroscopic methods (1H/13C NMR, IR, HRMS) and X-ray crystallography for structural validation .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15(14-27-20(29)12-11-18(25-27)19-10-7-13-32-19)22(30)24-21-16(2)26(3)28(23(21)31)17-8-5-4-6-9-17/h4-13,15H,14H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGQFVJUWNLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.41 g/mol. The compound features a complex structure that includes a pyrazole ring and a pyridazine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) have demonstrated significant antimicrobial properties. In a study evaluating various derivatives, compounds exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against several bacterial strains, including E. coli and S. aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 5.00 | E. coli |
| Compound B | 10.00 | S. aureus |
| Compound C | 15.00 | P. aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been evaluated through various assays. For instance, stabilization of red blood cell (HRBC) membranes was measured, with percentages indicating the effectiveness in preventing hemolysis due to heat-induced stress. Compounds related to this structure showed stabilization percentages ranging from 86.70% to 99.25% .
Table 2: Anti-inflammatory Activity
| Compound Name | HRBC Membrane Stabilization (%) |
|---|---|
| Compound D | 92.50 |
| Compound E | 88.30 |
| Compound F | 99.25 |
Antioxidant Activity
The antioxidant activity was assessed using the DPPH radical scavenging assay. Results showed that several derivatives of the pyrazole structure exhibited high scavenging activity, with percentages between 84.16% and 90.52% . This suggests that the compound may help mitigate oxidative stress.
Table 3: Antioxidant Activity
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Compound G | 90.52 |
| Compound H | 88.56 |
| Compound I | 84.16 |
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to the compound :
- Synthesis and Characterization : A study synthesized various pyrazole derivatives and evaluated their biological activities against human recombinant alkaline phosphatase and ecto-nucleotidases . The results indicated promising inhibitory effects that could be leveraged for therapeutic applications.
- Broad-Spectrum Antimicrobial Agents : Another research highlighted the broad-spectrum antimicrobial properties of benzofuran-pyrazole compounds, establishing an IC50 comparable to established antibiotics like ciprofloxacin . This positions compounds like N-(1,5-dimethyl...) as potential candidates for further drug development.
Scientific Research Applications
The compound 1-(4-Chlorobenzyl)-3-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)urea has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a chlorobenzyl group and a piperidine ring with a cyclopropylsulfonyl moiety. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of urea compounds exhibit significant anticancer properties. Studies show that 1-(4-Chlorobenzyl)-3-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)urea acts on specific molecular targets involved in cancer cell proliferation and survival pathways.
Case Study:
A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies have explored its efficacy in modulating pathways associated with anxiety and depression.
Data Table: Neuropharmacological Effects
| Study | Model | Effect Observed |
|---|---|---|
| Rodent models | Reduced anxiety-like behavior | |
| In vitro assays | Increased serotonin levels |
Antimicrobial Properties
Recent investigations into the antimicrobial effects of this compound have shown promising results against various bacterial strains, indicating its potential use as an antibiotic agent.
Case Study:
In vitro testing revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .
Targeting Enzymatic Pathways
The urea moiety is known to interact with enzymes involved in metabolic pathways. The specific mechanism involves inhibition of key enzymes that facilitate cancer cell metabolism and proliferation.
Receptor Modulation
The piperidine structure may allow the compound to interact with neurotransmitter receptors, influencing synaptic transmission and potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Piperazinyl-substituted analogs (e.g., 6e, 6h) exhibit analgesic and anti-inflammatory activities, likely due to enhanced receptor interactions via the basic piperazine nitrogen .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns differ among analogs:
- Target Compound: Predicted N–H···O bonds between the pyrazolone NH and pyridazinone carbonyl (based on analogs in ).
- Chloro-Propanamides: Exhibit weaker van der Waals interactions due to Cl substituents, reducing crystal stability compared to furan/pyridazinone hybrids .
Preparation Methods
Condensation of Hydrazine with β-Ketoester Derivatives
The pyrazole ring is constructed via Knorr pyrazole synthesis, where hydrazine hydrate reacts with ethyl acetoacetate derivatives. Optimized conditions from and involve:
- Step 1 : Reaction of phenylhydrazine with ethyl 3-ketobutanoate in ethanol at 80°C for 6 hours, yielding 1,3-diketone hydrazone.
- Step 2 : Cyclization under acidic conditions (HCl, reflux) to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.
Critical Parameters :
Functionalization at C-4 Position
The C-4 amine is introduced via nucleophilic substitution:
- Method A : Treatment of 4-chloropyrazole with aqueous ammonia (25% w/w) at 120°C in a sealed tube.
- Method B : Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst and NH₃ gas in toluene.
Yield Optimization : Method B achieves 78–82% yield versus 65% for Method A, albeit requiring inert conditions.
Synthesis of the Pyridazinone-Furan Hybrid (3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide)
Construction of the Pyridazinone Ring
Pyridazinones are synthesized via cyclocondensation of γ-ketoacids with hydrazines:
- Step 1 : Furan-2-carbonyl chloride is reacted with ethyl acetoacetate in THF, forming 3-(furan-2-yl)-2,4-pentanedione.
- Step 2 : Hydrazine hydrate (1.2 eq) in ethanol at 70°C induces cyclization to 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine.
Side Reactions : Competing formation of pyrazole byproducts is suppressed by maintaining pH 4–5 using acetic acid buffer.
Propanamide Side Chain Installation
The propanamide linker is introduced via Michael addition:
- Step 1 : 3-(Furan-2-yl)-6-oxopyridazine is treated with acryloyl chloride in DMF, forming the acrylate intermediate.
- Step 2 : Nucleophilic attack by methylamine in THF at 0°C yields 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide.
Stereochemical Control : Chiral Pd catalysts (e.g., BINAP-Pd) enforce >90% R-configuration at the methyl branch.
Final Amide Coupling and Purification
Carbodiimide-Mediated Coupling
The pyrazole amine (1 eq) and pyridazinone-propanamide acid (1.1 eq) are coupled using EDC·HCl (1.5 eq) and HOBt (0.3 eq) in dichloromethane. After 12 hours at 25°C, the crude product is precipitated with ice-water.
Crystallization and Characterization
Recrystallization from ethanol/water (7:3 v/v) yields pure product as white needles. Key characterization data:
Scalability and Industrial Adaptations
Q & A
Q. What synthetic methodologies are employed to prepare this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions, typically involving amide coupling between pyrazolone and pyridazinone precursors. Key steps include:
- Activation of carboxylic acids : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in dichloromethane (DCM) with triethylamine as a base (common in related amide syntheses) .
- Purification : Column chromatography with gradients of DCM-MeOH (e.g., 0–4% MeOH) to isolate intermediates and final products .
- Optimization : Reaction temperature (e.g., 273 K for EDC-mediated coupling) and stoichiometric ratios (1:1 molar ratio of acid to amine) are critical to suppress side reactions .
Table 1 : Representative yields and conditions for analogous compounds
| Substituent on Pyridazinone | Yield (%) | Eluent System | Ref. |
|---|---|---|---|
| 4-Benzylpiperidine | 62 | DCM-MeOH | |
| 4-(4-Chlorophenyl)piperazine | 51 | DCM-MeOH |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- IR spectroscopy : Identifies carbonyl (C=O) stretches (1650–1680 cm⁻¹) and amide N–H bending (~3300 cm⁻¹) .
- NMR spectroscopy :
- ¹H-NMR : Diagnostic signals include pyrazole methyl groups (δ 2.1–2.5 ppm), furan protons (δ 6.3–7.4 ppm), and pyridazinone NH (δ 10–12 ppm) .
- ¹³C-NMR : Carbonyl carbons (C=O) appear at δ 165–180 ppm .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation or intermolecular interactions?
- Structure refinement : Use programs like SHELXL (open-source) for small-molecule refinement. Key parameters include data-to-parameter ratios > 15 and R-factors < 0.05 .
- Hydrogen-bonding analysis : Graph set notation (e.g., R₂²(10) motifs) identifies recurring interaction patterns. For example, N–H⋯O bonds in pyrazolone-pyridazinone hybrids form chains along crystallographic axes .
- Torsional angles : Dihedral angles between aromatic rings (e.g., 37–67° for pyrazole-phenyl twists) reveal steric hindrance or conjugation effects .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Substituent effects : Modifying the pyridazinone’s 3-position (e.g., furan vs. thiophene) alters pharmacokinetics. For example:
- Furan : Enhances metabolic stability due to lower oxidation potential .
- Chlorophenyl : Increases lipophilicity, improving blood-brain barrier penetration .
- Activity assays : In vivo models (e.g., carrageenan-induced inflammation in rodents) assess analgesic/anti-inflammatory effects. Dose-response curves (EC₅₀ values) correlate with substituent electronegativity .
Q. How do solvent and crystallization conditions influence polymorph formation?
- Solvent selection : Slow evaporation from DCM yields monoclinic crystals (P2₁/c space group), while methanol favors orthorhombic forms .
- Temperature control : Crystallization at 100 K vs. 293 K affects unit cell parameters (e.g., ±0.02 Å deviations in bond lengths) .
Methodological Guidelines
- For synthetic challenges : Optimize coupling agents (e.g., EDC vs. DCC) to minimize racemization in amide bonds .
- For crystallographic discrepancies : Cross-validate data using multiple software (e.g., Olex2 for visualization and SHELXT for structure solution) .
- For biological assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate via dual-luciferase reporter systems to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
